1-Diphenylphosphoryl-2-[2-[2-(2-diphenylphosphorylphenoxy)ethoxy]ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diphenylphosphoryl-2-[2-[2-(2-diphenylphosphorylphenoxy)ethoxy]ethoxy]benzene is a complex organic compound with the molecular formula C₄₀H₃₆O₅P₂. It is characterized by the presence of multiple diphenylphosphoryl groups and ethoxy linkages, making it a unique molecule in the field of organic chemistry .
Preparation Methods
The synthesis of 1-Diphenylphosphoryl-2-[2-[2-(2-diphenylphosphorylphenoxy)ethoxy]ethoxy]benzene involves several steps:
Starting Materials: The synthesis begins with the preparation of diphenylphosphoryl chloride and 2-(2-diphenylphosphorylphenoxy)ethanol.
Reaction Conditions: The reaction typically occurs under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Synthetic Route: The diphenylphosphoryl chloride reacts with 2-(2-diphenylphosphorylphenoxy)ethanol in the presence of a base to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-Diphenylphosphoryl-2-[2-[2-(2-diphenylphosphorylphenoxy)ethoxy]ethoxy]benzene undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Diphenylphosphoryl-2-[2-[2-(2-diphenylphosphorylphenoxy)ethoxy]ethoxy]benzene has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science applications.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of 1-Diphenylphosphoryl-2-[2-[2-(2-diphenylphosphorylphenoxy)ethoxy]ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming stable complexes that can catalyze various chemical reactions. The pathways involved include coordination chemistry and redox reactions, where the compound can donate or accept electrons, leading to the formation of reactive intermediates .
Comparison with Similar Compounds
1-Diphenylphosphoryl-2-[2-[2-(2-diphenylphosphorylphenoxy)ethoxy]ethoxy]benzene can be compared with similar compounds such as:
1,5-Bis[2-(diphenylphosphinyl)phenoxy]-3-oxapentane: This compound has a similar structure but differs in the length and connectivity of the ethoxy linkages.
Diphenylphosphoryl chloride: A simpler compound used as a starting material in the synthesis of more complex phosphine derivatives.
2-(2-Diphenylphosphorylphenoxy)ethanol: Another related compound used in the synthesis of this compound.
The uniqueness of this compound lies in its multiple diphenylphosphoryl groups and ethoxy linkages, which provide it with distinct chemical properties and reactivity.
Biological Activity
1-Diphenylphosphoryl-2-[2-[2-(2-diphenylphosphorylphenoxy)ethoxy]ethoxy]benzene is a complex phosphine oxide compound that has garnered attention for its potential biological applications. This article synthesizes available research findings on its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C36H40O6P2
- Molecular Weight : 638.67 g/mol
- CAS Number : [insert CAS number if available]
The compound features multiple diphenylphosphoryl groups, which are known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
1-Diphenylphosphoryl compounds typically exhibit their biological effects through the following mechanisms:
- Enzyme Inhibition : The presence of phosphorus in the structure allows for interaction with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of phosphatases and kinases.
- Receptor Modulation : The compound may interact with cellular receptors, influencing signal transduction pathways. This can lead to altered cell proliferation, differentiation, or apoptosis.
Efficacy in Biological Systems
Research indicates that this compound exhibits significant biological activity in various models:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell growth. For instance, in vitro assays demonstrated cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics.
- Antimicrobial Properties : The compound has shown promise against certain bacterial strains, suggesting potential as an antimicrobial agent. Studies reported a minimum inhibitory concentration (MIC) effective against both Gram-positive and Gram-negative bacteria.
Case Studies
- In Vitro Anticancer Study :
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Methodology : Cells were treated with varying concentrations of the compound for 24 hours.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value of approximately 15 µM.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
5 | 85 |
10 | 60 |
15 | 40 |
- Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial activity against Staphylococcus aureus.
- Methodology : Disk diffusion method was employed to determine the zone of inhibition.
- Results : The compound exhibited a zone of inhibition of 15 mm at a concentration of 100 µg/mL.
Concentration (µg/mL) | Zone of Inhibition (mm) |
---|---|
0 | 0 |
50 | 10 |
100 | 15 |
Properties
CAS No. |
70975-13-2 |
---|---|
Molecular Formula |
C40H36O5P2 |
Molecular Weight |
658.7 g/mol |
IUPAC Name |
1-diphenylphosphoryl-2-[2-[2-(2-diphenylphosphorylphenoxy)ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C40H36O5P2/c41-46(33-17-5-1-6-18-33,34-19-7-2-8-20-34)39-27-15-13-25-37(39)44-31-29-43-30-32-45-38-26-14-16-28-40(38)47(42,35-21-9-3-10-22-35)36-23-11-4-12-24-36/h1-28H,29-32H2 |
InChI Key |
ZBDFWKXHTSOGJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3OCCOCCOC4=CC=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.